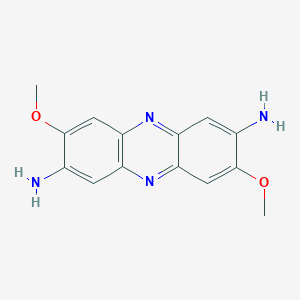
2,7-Diamino-3,8-dimethoxyphenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diamino-3,8-dimethoxyphenazine (DAP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. DAP is a synthetic derivative of phenazine, which is a naturally occurring compound found in various plants and microorganisms. The unique chemical structure of DAP makes it an ideal candidate for use in several scientific research applications, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2,7-Diamino-3,8-dimethoxyphenazine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 2,7-Diamino-3,8-dimethoxyphenazine has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, 2,7-Diamino-3,8-dimethoxyphenazine has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are essential for DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
2,7-Diamino-3,8-dimethoxyphenazine has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2,7-Diamino-3,8-dimethoxyphenazine has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,7-Diamino-3,8-dimethoxyphenazine in lab experiments is its relatively simple synthesis method. 2,7-Diamino-3,8-dimethoxyphenazine is also stable under a wide range of conditions, making it a suitable candidate for various applications. However, one of the limitations of using 2,7-Diamino-3,8-dimethoxyphenazine is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2,7-Diamino-3,8-dimethoxyphenazine. One potential avenue is the development of 2,7-Diamino-3,8-dimethoxyphenazine-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,7-Diamino-3,8-dimethoxyphenazine and its potential therapeutic applications. Finally, the synthesis of novel derivatives of 2,7-Diamino-3,8-dimethoxyphenazine may lead to the discovery of compounds with even greater potency and selectivity.
Métodos De Síntesis
The synthesis of 2,7-Diamino-3,8-dimethoxyphenazine involves a multi-step process that utilizes various chemical reagents and catalysts. One of the most common methods for synthesizing 2,7-Diamino-3,8-dimethoxyphenazine involves the reaction of 2,7-diaminophenazine with 3,8-dimethoxybenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified using various techniques, such as recrystallization and column chromatography, to obtain pure 2,7-Diamino-3,8-dimethoxyphenazine.
Aplicaciones Científicas De Investigación
2,7-Diamino-3,8-dimethoxyphenazine has been extensively studied for its various scientific research applications. One of the primary applications of 2,7-Diamino-3,8-dimethoxyphenazine is in the field of medicinal chemistry, where it has shown promising results as a potential anticancer agent. Several studies have demonstrated that 2,7-Diamino-3,8-dimethoxyphenazine exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
Número CAS |
125239-64-7 |
|---|---|
Nombre del producto |
2,7-Diamino-3,8-dimethoxyphenazine |
Fórmula molecular |
C14H14N4O2 |
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
3,8-dimethoxyphenazine-2,7-diamine |
InChI |
InChI=1S/C14H14N4O2/c1-19-13-5-11-9(3-7(13)15)18-12-6-14(20-2)8(16)4-10(12)17-11/h3-6H,15-16H2,1-2H3 |
Clave InChI |
MMXGRWOPIXWDHU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=N2)N)OC |
SMILES canónico |
COC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=N2)N)OC |
Otros números CAS |
125239-64-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



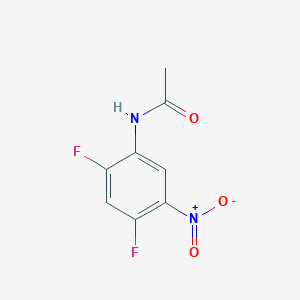
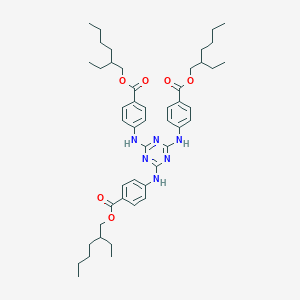
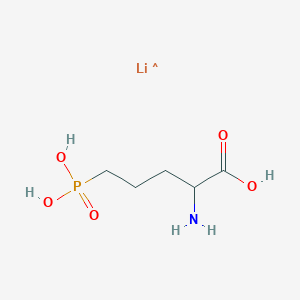
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
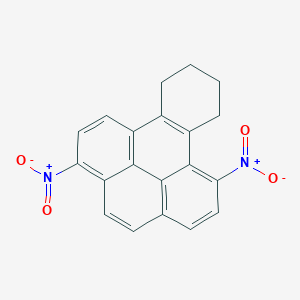
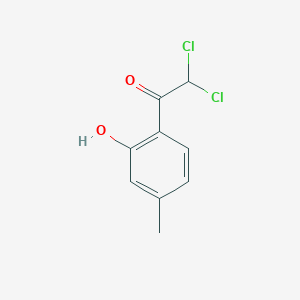
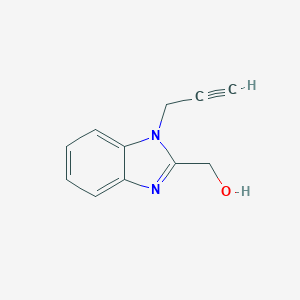
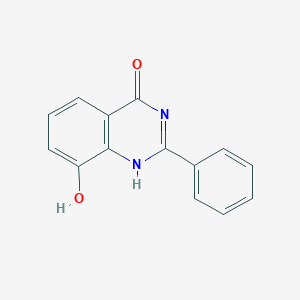
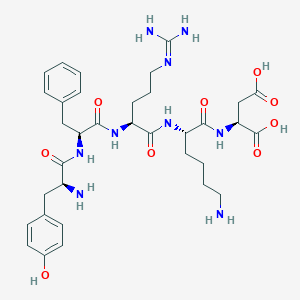
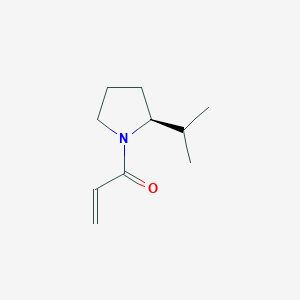
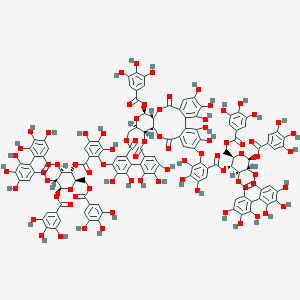

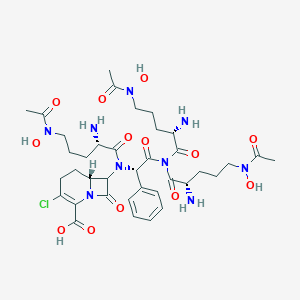
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)